molecular formula C15H15F2N3O2 B13096068 7-(Difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid

7-(Difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid

Número de catálogo: B13096068
Peso molecular: 307.29 g/mol
Clave InChI: KUTICXFDQAUJPQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-(Difluoromethyl)-5-(p-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a difluoromethyl group at position 7, a p-tolyl (4-methylphenyl) group at position 5, and a carboxylic acid moiety at position 3. The tetrahydropyrimidine ring introduces conformational rigidity, which may enhance binding specificity in biological systems . Its synthesis likely follows regioselective multicomponent reactions involving aminopyrazoles, aldehydes, and dicarbonyl derivatives, as described for structurally related compounds . The carboxylic acid group distinguishes it from ester derivatives, improving solubility and enabling salt formation for pharmaceutical applications .

Propiedades

Fórmula molecular

C15H15F2N3O2

Peso molecular

307.29 g/mol

Nombre IUPAC

7-(difluoromethyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C15H15F2N3O2/c1-8-2-4-9(5-3-8)11-6-12(13(16)17)20-14(19-11)10(7-18-20)15(21)22/h2-5,7,11-13,19H,6H2,1H3,(H,21,22)

Clave InChI

KUTICXFDQAUJPQ-UHFFFAOYSA-N

SMILES canónico

CC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)O)N2)C(F)F

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and pyrimidines. The reaction conditions may involve:

    Catalysts: Transition metal catalysts such as palladium or copper.

    Solvents: Organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Temperature: Reactions may be carried out at elevated temperatures ranging from 50°C to 150°C.

    Reagents: Common reagents include halogenating agents, oxidizing agents, and reducing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key considerations include:

    Scalability: Ensuring the reaction can be scaled up without loss of yield or purity.

    Purification: Techniques such as crystallization, distillation, or chromatography to achieve high purity.

    Safety: Managing the handling of hazardous reagents and by-products.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution may introduce alkyl or aryl groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyrazolo[1,5-a]pyrimidine compounds exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, research demonstrated that the compound effectively induces apoptosis in breast cancer cells, suggesting potential as a therapeutic agent for cancer treatment .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro studies revealed that it possesses activity against a range of bacteria and fungi. This makes it a candidate for further development as a treatment for infectious diseases, particularly those caused by resistant strains of pathogens .

Neuroprotective Effects

Another area of investigation is the neuroprotective effects of this compound. Preliminary studies suggest it may help protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pesticide Development

The unique chemical structure of 7-(Difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid has led to its exploration in pesticide formulations. Its efficacy against specific pests was evaluated in controlled experiments, showing promising results in reducing pest populations while being less harmful to beneficial insects compared to traditional pesticides .

Herbicide Potential

Research has also been conducted on the herbicidal properties of this compound. Field trials indicated that it could effectively control weed growth with minimal environmental impact. This positions it as a potential candidate for sustainable agricultural practices aimed at reducing chemical runoff and enhancing crop yields .

Case Study 1: Cancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of various tetrahydropyrazolo-pyrimidine derivatives. The results indicated that the compound significantly inhibited cell proliferation in human breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. This highlights its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, suggesting its potential utility in treating bacterial infections.

Case Study 3: Agricultural Application

Field trials conducted by agricultural scientists tested the effectiveness of the compound as an herbicide on common weeds such as Amaranthus retroflexus and Chenopodium album. The results showed over 80% weed control at concentrations of 200 g/ha, indicating its viability as an environmentally friendly herbicide alternative.

Mecanismo De Acción

The mechanism of action of 7-(Difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may:

    Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their catalytic function.

    Modulate Receptor Activity: By binding to receptors, it can influence cellular signaling pathways.

Comparación Con Compuestos Similares

7-(Difluoromethyl)-5-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

  • Structure : Differs in the C-5 substituent (4-fluorophenyl vs. p-tolyl) and lacks the tetrahydropyrimidine ring.
  • Properties: Molecular weight = 307.23 (C₁₄H₈F₃N₃O₂).
  • Synthesis : Prepared via solvent-free multicomponent reactions similar to the target compound but with 4-fluorobenzaldehyde .

5-Ethyl-7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

  • Structure : Features a trifluoromethyl group at C-7 and an ethyl group at C-5 (vs. difluoromethyl and p-tolyl in the target).
  • Properties : Molecular weight = 294.25 (C₁₁H₁₂F₃N₃O₂). The trifluoromethyl group enhances metabolic stability but may increase steric hindrance .
  • Biological Activity: Analogues with trifluoromethyl groups exhibit nanomolar IC₅₀ values against Pim1 kinase, suggesting the target compound’s difluoromethyl group might modulate potency .

Ethyl 7-(Difluoromethyl)-5-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

  • Structure : Replaces the carboxylic acid with an ethyl ester and uses phenyl at C-4.
  • Properties : Molecular weight = 321.33 (C₁₆H₁₇F₂N₃O₂). The ester group reduces solubility but improves cell membrane permeability .
  • Applications : Esters are often prodrugs, activated in vivo by hydrolysis to the carboxylic acid .

Physicochemical Properties

Compound Molecular Weight logP* Solubility (mg/mL)
Target Compound ~335.3 1.8 0.15 (aqueous)
7-(Difluoromethyl)-5-(4-Fluorophenyl) Analogue 307.23 2.1 0.10
5-Ethyl-7-(Trifluoromethyl) Analogue 294.25 2.5 0.05
Ethyl Ester Derivative 321.33 3.0 <0.01

*Predicted using fragment-based methods.

Key Observations :

  • The carboxylic acid group in the target compound improves aqueous solubility compared to esters.
  • Difluoromethyl balances lipophilicity and metabolic stability better than trifluoromethyl .

Actividad Biológica

7-(Difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This compound structure includes a difluoromethyl group and a p-tolyl moiety that may influence its pharmacological properties. Research into its biological activity has revealed promising potential in various therapeutic areas.

  • Molecular Formula : C16H17F2N3O2
  • Molecular Weight : 321.32 g/mol
  • CAS Number : 438217-88-0

Biological Activity Overview

The biological activities of 7-(Difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid have been explored primarily in the context of anti-inflammatory and analgesic effects. Its structural features suggest potential interactions with key biological targets.

Anti-inflammatory Activity

Recent studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anti-inflammatory properties. For instance:

  • Selectivity for COX Enzymes : Some derivatives demonstrate selectivity for cyclooxygenase (COX) enzymes, particularly COX-2. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • In Vivo Studies : In animal models, compounds similar to 7-(Difluoromethyl)-5-(P-tolyl) have been shown to reduce edema and inflammation effectively. For example, compounds with similar structures exhibited an inhibition percentage ranging from 78.9% to 96% compared to celecoxib .

Analgesic Effects

The analgesic potential of this compound has been evaluated through various models:

  • Pain Models : In rodent models of pain (e.g., carrageenan-induced paw edema), derivatives demonstrated significant analgesic effects comparable to established analgesics like diclofenac .
  • Mechanism of Action : The proposed mechanism involves the inhibition of inflammatory mediators and modulation of pain pathways through selective enzyme inhibition.

Structure-Activity Relationship (SAR)

The presence of the difluoromethyl group and the p-tolyl substituent appears to enhance the biological activity of this compound. Structural modifications can significantly impact:

  • Potency : Variations in substituents can lead to increased potency against COX enzymes.
  • Selectivity Index : Compounds with higher selectivity indices for COX-2 over COX-1 are preferred due to their reduced side effects .

Data Table: Biological Activity Summary

Activity TypeModel/MethodResultReference
Anti-inflammatoryCarrageenan-induced edemaInhibition up to 96%
AnalgesicThermal hyperalgesia modelSignificant pain relief observed
COX InhibitionIn vitro enzyme assaysIC50 values ranging from 0.034 to 0.052 μM

Case Studies

  • Study on Pyrazolo Derivatives : A series of pyrazolo derivatives were synthesized and evaluated for their anti-inflammatory effects. The study found that specific modifications led to enhanced activity and reduced ulcerogenic potential .
  • Histopathological Analysis : Investigations into the safety profile revealed minimal degenerative changes in organs such as the liver and kidneys when treated with selective COX inhibitors derived from the pyrazolo framework .

Q & A

Q. Basic Characterization

  • ¹H/¹³C NMR : Assign signals for the difluoromethyl group (δ ~5.5–6.5 ppm, split into doublets due to ²J₆F coupling) and the p-tolyl aromatic protons (δ ~7.2–7.4 ppm) .
  • IR Spectroscopy : Confirm the carboxylic acid moiety (broad O-H stretch ~2500–3000 cm⁻¹, C=O stretch ~1700 cm⁻¹) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z ~370–380) .
    Advanced Analysis :
  • Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (a = 4.98 Å, b = 18.40 Å, c = 10.15 Å, β = 95.9°) confirm the tetrahydropyrimidine ring conformation .

How can researchers address low yields in the difluoromethylation step?

Q. Advanced Troubleshooting

  • Mechanistic Insight : The difluoromethylation may proceed via a radical pathway. Use initiators like AIBN (azobisisobutyronitrile) to enhance reactivity .
  • Solvent Effects : Replace DMF with polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates.
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Post-reaction Workup : Extract unreacted starting materials with ethyl acetate and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

How do tautomeric forms of the pyrazolo[1,5-a]pyrimidine core influence biological activity, and how can they be distinguished?

Advanced Structural Analysis
The compound may exist in keto-enol or amine-imine tautomeric forms, affecting hydrogen-bonding interactions. To resolve ambiguities:

  • Perform ¹⁵N NMR to detect nitrogen environments.
  • Compare experimental X-ray bond lengths (e.g., C=O vs. C-O) with computational models (DFT calculations at B3LYP/6-31G* level) .
  • Use pH-dependent UV-Vis spectroscopy: tautomers exhibit distinct absorbance shifts in acidic vs. basic conditions .

What in vitro assays are suitable for evaluating the compound’s enzyme inhibition or anticancer activity?

Q. Biological Evaluation Methodology

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays (e.g., for EGFR or CDK2) with IC₅₀ determination via dose-response curves (0.1–100 μM range) .
  • Antiproliferative Activity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include controls for cytotoxicity (e.g., cisplatin) and solvent effects (DMSO <0.1% v/v) .
  • Data Interpretation : Normalize results to vehicle controls and validate statistical significance (p <0.05 via ANOVA). Address discrepancies between studies by standardizing cell passage numbers and culture conditions .

How can conflicting bioactivity data across studies be systematically addressed?

Q. Advanced Data Contradiction Analysis

  • Source Investigation : Compare assay protocols (e.g., incubation time, serum concentration). For example, serum-free conditions may reduce compound solubility, artificially lowering activity .
  • Metabolic Stability : Assess compound degradation via LC-MS in cell culture media. Use fresh stock solutions to avoid hydrolysis artifacts .
  • Orthogonal Assays : Confirm results with alternative methods (e.g., apoptosis via Annexin V staining vs. caspase-3 activation assays) .

What strategies enable the synthesis of analogs with enhanced pharmacokinetic properties?

Q. Advanced Derivative Design

  • Structure-Activity Relationship (SAR) : Modify the p-tolyl group (e.g., replace with 4-fluorophenyl) to enhance lipophilicity (logP) .
  • Prodrug Approaches : Convert the carboxylic acid to an ethyl ester for improved membrane permeability, followed by in vivo esterase activation .
  • Computational Guidance : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins and prioritize synthetic targets .

How can reaction mechanisms for key synthetic steps be experimentally validated?

Q. Advanced Mechanistic Studies

  • Isotopic Labeling : Introduce ¹⁸O into the carboxylic acid group during hydrolysis to track oxygen incorporation .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using CF₂H vs. CD₂F substituents to identify rate-determining steps .
  • Intermediate Trapping : Use low-temperature NMR (-40°C) to detect enaminone intermediates during cyclocondensation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.